molecular formula C11H16O5 B14277894 Benzenemethanol, 2,3-bis(methoxymethoxy)- CAS No. 150092-79-8

Benzenemethanol, 2,3-bis(methoxymethoxy)-

Cat. No.: B14277894
CAS No.: 150092-79-8
M. Wt: 228.24 g/mol
InChI Key: LJXGQYWRCYWNPB-UHFFFAOYSA-N
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Description

Benzenemethanol, 2,3-bis(methoxymethoxy)- is an organic compound with the molecular formula C11H16O5 It is a derivative of benzenemethanol, where two methoxymethoxy groups are attached to the benzene ring at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2,3-bis(methoxymethoxy)- typically involves the protection of hydroxyl groups followed by the introduction of methoxymethoxy groups. One common method is the reaction of benzenemethanol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for Benzenemethanol, 2,3-bis(methoxymethoxy)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2,3-bis(methoxymethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methoxymethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzenemethanol derivatives.

    Substitution: Formation of substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 2,3-bis(methoxymethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2,3-bis(methoxymethoxy)- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 3,5-bis(methoxymethoxy)
  • 2-Hydroxy-3-methoxybenzyl alcohol
  • 2-Methylbenzyl alcohol

Uniqueness

Benzenemethanol, 2,3-bis(methoxymethoxy)- is unique due to the specific positioning of the methoxymethoxy groups, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

150092-79-8

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

[2,3-bis(methoxymethoxy)phenyl]methanol

InChI

InChI=1S/C11H16O5/c1-13-7-15-10-5-3-4-9(6-12)11(10)16-8-14-2/h3-5,12H,6-8H2,1-2H3

InChI Key

LJXGQYWRCYWNPB-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(=C1OCOC)CO

Origin of Product

United States

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